An In-depth Technical Guide to 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid (CAS 1717-59-5)
An In-depth Technical Guide to 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid (CAS 1717-59-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
2,2-Difluoro-2-(fluorosulfonyl)acetic acid, identified by CAS number 1717-59-5, is a highly functionalized organofluorine compound.[1] Its structure, featuring a carboxylic acid, two fluorine atoms, and a fluorosulfonyl group, imparts unique chemical reactivity that makes it a valuable reagent and building block in modern organic synthesis.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols for its use in drug discovery and development.
The primary utility of this compound lies in its role as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate.[3] This allows for the efficient introduction of the difluoromethylene (-CF₂-) group into organic molecules, a structural motif of significant interest in medicinal chemistry. The incorporation of fluorine can profoundly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1]
This document serves as a detailed resource for chemists and researchers, providing structured data, step-by-step experimental procedures, and visual workflows to facilitate the safe and effective use of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid in the laboratory.
Chemical and Physical Properties
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1717-59-5 | [1] |
| Molecular Formula | C₂HF₃O₄S | [1] |
| Molecular Weight | 178.09 g/mol | [1] |
| Synonyms | (Fluorosulfonyl)difluoroacetic acid | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.723 g/mL at 25 °C | [2] |
| Boiling Point | 153 °C | [2] |
| Refractive Index | n20/D 1.36 | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Vapor Pressure | 0.158 mmHg at 25 °C | [2] |
Spectroscopic Data
Characterization of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is typically performed using standard spectroscopic techniques. The following data has been reported:
| Spectroscopy Type | Data Source | Details |
| ATR-IR | Aldrich | Available via PubChem CID 2737516.[3] |
| GC-MS | UY-2018-518-0 | Available via PubChem CID 2737516.[3] |
Note: Detailed spectra can be accessed through the provided PubChem Compound ID.
Synthesis of 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid
The synthesis of the title compound is a multi-step process that begins with the reaction of tetrafluoroethylene (TFE) and sulfur trioxide (SO₃). The resulting intermediate, tetrafluoroethane-β-sultone, is then isomerized to an acyl fluoride, which can be subsequently hydrolyzed to yield the final carboxylic acid product.
Experimental Protocol: Synthesis
Step 1: Synthesis of Tetrafluoroethane-β-sultone [4]
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In a 0.8 L stainless steel reactor equipped with a magnetic stirrer, manometer, and reflux condenser, distill 200 g of sulfur trioxide (SO₃) from 65% oleum.
-
Seal the reactor and heat to 40-42 °C.
-
Introduce tetrafluoroethylene (TFE) gas from a cylinder, maintaining the reactor pressure at 0.3 ± 0.1 MPa and the temperature at 45-48 °C.
-
After charging 275 g of TFE (a 5% excess), continue stirring the reaction mixture for 6-8 hours to ensure complete consumption of SO₃.
-
Vent the excess TFE to complete the synthesis of the sultone intermediate.
Step 2: Isomerization to Difluoro(fluorosulfonyl)acetyl fluoride [4]
-
Cool the reactor containing the crude tetrafluoroethane-β-sultone to 0-2 °C.
-
Introduce 20 mL of gaseous trimethylamine into the reactor with agitation.
-
Heat the mixture to 40 °C and maintain this temperature for 3 hours.
-
Distill the resulting product to obtain pure difluoro(fluorosulfonyl)acetyl fluoride (CAS 677-67-8).
Step 3: Hydrolysis to 2,2-Difluoro-2-(fluorosulfonyl)acetic acid Standard hydrolysis of the resulting acyl fluoride (a vigorous reaction with water) yields the target compound, 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. This step should be performed with caution in a suitable solvent.
Synthesis Workflow Diagram
Key Applications in Organic Synthesis
The primary application of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid is as a robust source of difluorocarbene for the synthesis of gem-difluorinated compounds. This is particularly relevant in the development of pharmaceuticals and agrochemicals.[5] The two most prominent applications are difluorocyclopropanation of alkenes and difluoromethylation of heteroatoms like oxygen.[6][7]
Experimental Protocol: Difluorocyclopropanation of Alkenes
This protocol describes the generation of difluorocarbene from the trimethylsilyl ester of the title acid and its subsequent reaction with an alkene to form a difluorocyclopropane. The initial esterification is a necessary activation step.
Protocol: Synthesis of n-Butyl 2,2-difluorocyclopropanecarboxylate[8]
Step 1: Preparation of Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate
-
Oven-dry all glassware. In a 1-L three-necked, round-bottomed flask, charge 150 g (0.84 mol) of 2,2-Difluoro-2-(fluorosulfonyl)acetic acid.
-
While cooling the flask in an ice bath and maintaining a slow N₂ flow, add 363 g (3.2 mol) of chlorotrimethylsilane dropwise with stirring over 2 hours.
-
Allow the mixture to warm to room temperature and stir for 24 hours with N₂ bubbling.
-
Distill the product mixture to yield trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate (bp 52°C at 15 mmHg). Yield: 175 g (83%).
Step 2: Difluorocyclopropanation
-
Fit a 500-mL, three-necked, round-bottomed flask with a magnetic stirrer, condenser, and addition funnel.
-
Charge the flask with 200 mL of toluene, 0.4 g of sodium fluoride, and 20 g (0.156 mol) of n-butyl acrylate.
-
Heat the solution to reflux with stirring for 1 hour.
-
Add 62.5 g (0.31 mol) of trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate dropwise.
-
Continue heating for 8 hours.
-
Cool the mixture and filter through a Celite pad.
-
Remove toluene by simple distillation and distill the residue under reduced pressure to obtain n-butyl 2,2-difluorocyclopropanecarboxylate (bp 99-101°C at 58 mmHg). Yield: 15.4 g (55%).
Difluorocyclopropanation Workflow Diagram```dot
Safety and Handling Information
2,2-Difluoro-2-(fluorosulfonyl)acetic acid is a hazardous chemical and must be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Hazard Statement | GHS Code | Classification |
| Fatal if swallowed | H300 | Acute Toxicity, Oral (Category 1/2) |
| Fatal in contact with skin | H310 | Acute Toxicity, Dermal (Category 1/2) |
| Causes severe skin burns and eye damage | H314 | Skin Corrosion (Category 1A) |
Recommended PPE: Eyeshields, faceshield, chemical-resistant gloves, protective suit, type P3 (EN 143) respirator cartridges. Storage: Store at room temperature in a tightly sealed container under an inert atmosphere. It is moisture-sensitive. [8]Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. chemimpex.com [chemimpex.com]
- 6. innospk.com [innospk.com]
- 7. CAS#:677-67-8 | 2-(FLUOROSULFONYL)DIFLUOROACETYL FLUORIDE | Chemsrc [chemsrc.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
